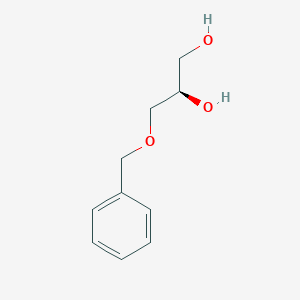

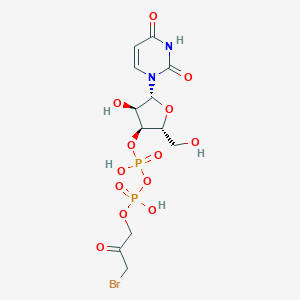

![molecular formula C47H77O8P B054771 [(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 58530-78-2](/img/structure/B54771.png)

[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate

説明

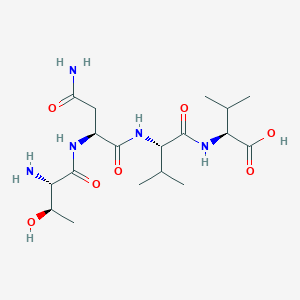

“[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate” belongs to the class of organic compounds known as lysophosphatidylglycerols . These are glycerophosphoglycerols (molecules containing a glycerol moiety attached to the phosphate group linked to a glycerol) in which only one fatty acid is bonded to the 1-glycerol moiety (through an ester linkage) .

Molecular Structure Analysis

The molecular formula of the compound is C47H77O8P. The compound has a molecular weight of 801.1 g/mol. The structure is complex and involves a glycerol moiety attached to a phosphate group linked to another glycerol .科学的研究の応用

Bioactivity and Antioxidant Properties

Research into hexadecanoic acid has revealed its significant bioactivity. A study by Panggua et al. (2016) focused on hexadecanoic acid's toxicity and antioxidant activity, using Artemia salina Leach for toxicity testing. Their findings indicated high toxicity in hexadecanoic acid.

Synthesis Techniques

Advances in synthesis techniques have been explored. For instance, Tulloch (1982) described the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids, highlighting methods for obtaining these compounds with high isotopic and optical purity.

Environmental Impact and Detection

Investigations into the environmental impact of similar compounds have been conducted. Stapleton et al. (2008) studied alternate brominated flame retardant chemicals, including hexadecanoic acid derivatives, in house dust, emphasizing their increasing presence in indoor environments.

Applications in Coating Materials

The use of related compounds in coating materials for nerve agent sensors was explored by Bhadury et al. (2005), who synthesized a monomer and its hybrid organic/inorganic siloxane polymer for this purpose.

Pharmaceutical Applications

In the realm of pharmaceuticals, Tripathi and Kumar (2012) detailed a method to synthesize a key chiral building block for anti-tumor and anti-obesity agents, demonstrating the pharmaceutical potential of hexadecanoic acid derivatives.

Phytochemical Screening

Hexadecanoic acid has been identified in phytochemical screenings. Arora and Kumar (2018) discovered hexadecanoic acid among other compounds in the plant Cenchrus biflorus Roxb, contributing to herbal drug research.

Ion-Selective Properties

The ion-selective properties of related compounds were analyzed by Krivorot’ko et al. (2016), who synthesized hexadentate phosphoryl podands, providing insights into their potential for ion-selectivity.

Aerobic Biotransformation

The aerobic biotransformation of polybrominated diphenyl ethers, related to hexadecanoic acid, was investigated by Robrock et al. (2009), shedding light on their environmental fate.

Estrogenic Potency

Research by Meerts et al. (2001) assessed the estrogenic potency of polybrominated diphenyl ethers and their hydroxylated forms, including compounds structurally similar to hexadecanoic acid.

特性

IUPAC Name |

[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-39-46(48)51-41-45(53-47(49)40-34-26-24-22-20-18-16-14-12-10-8-6-4-2)42-52-56(50,54-43-35-29-27-30-36-43)55-44-37-31-28-32-38-44/h27-32,35-38,45H,3-26,33-34,39-42H2,1-2H3/t45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTOUWPJZGEUQR-GWHBCOKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H77O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585135 | |

| Record name | (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58530-78-2 | |

| Record name | (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

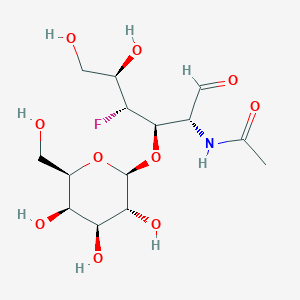

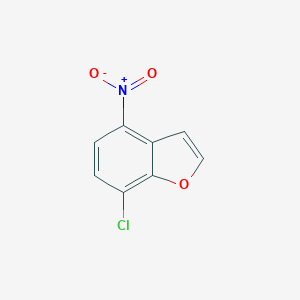

![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)

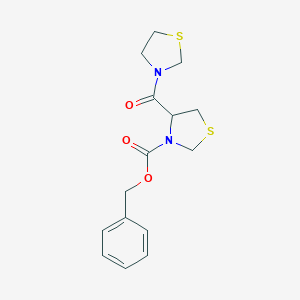

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)

![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)